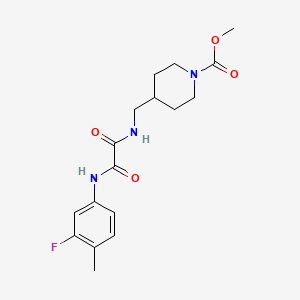

Methyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[[2-(3-fluoro-4-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O4/c1-11-3-4-13(9-14(11)18)20-16(23)15(22)19-10-12-5-7-21(8-6-12)17(24)25-2/h3-4,9,12H,5-8,10H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCACVNOKGOTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidine carboxylates with acetamido-linked aryl groups. Key structural analogues include:

| Compound Name | Substituent Variations | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | 3-methoxy instead of 3-fluoro-4-methyl | C₁₈H₂₄N₃O₅ | 362.41 g/mol | Enhanced solubility due to methoxy group; reduced metabolic stability |

| Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate | Ethyl ester; 2-fluoro instead of 3-fluoro-4-methyl | C₁₇H₂₁FN₃O₄ | 350.37 g/mol | Lower logP due to ethyl ester; altered binding affinity in kinase assays |

| tert-Butyl 4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate | Trifluoromethanesulfonyloxy-pyrimidine substituent; tert-butyl ester | C₂₀H₂₈F₃N₄O₅S | 500.53 g/mol | Higher steric bulk; improved target selectivity in enzyme inhibition |

| Ethyl 4-[[1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate | Benzimidazole-aryl hybrid substituent; ethyl ester | C₂₃H₂₆FN₅O₂ | 439.49 g/mol | Extended π-system for DNA intercalation; reduced cell permeability |

Key Observations:

- Fluorine Positioning : The 3-fluoro-4-methyl group in the target compound balances lipophilicity and metabolic resistance compared to 2-fluoro (less steric hindrance) or trifluoromethanesulfonyloxy (higher electronegativity) derivatives .

- Ester Groups : Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl or tert-butyl esters, impacting pharmacokinetics .

- Aromatic Substituents : Methoxy groups (e.g., ) increase solubility but reduce membrane permeability, while benzimidazole hybrids (e.g., ) enhance DNA/protein interactions at the expense of bioavailability.

Preparation Methods

Preparation of 4-Methylpiperidine-1-carboxylate Derivatives

The piperidine scaffold is synthesized through cyclization or functionalization of pre-existing piperidine derivatives. Patent CN103664743A outlines a stereoselective approach using triphenylmethylphosphonium bromide and potassium hydroxide in chloroform to generate 4-methylpiperidine intermediates via Wittig olefination followed by hydrogenation.

Example Protocol :

- Wittig Reaction :

Introduction of the Aminomethyl Group

The aminomethyl functionality is installed via reductive amination or nucleophilic substitution.

Reductive Amination :

- React 4-methylpiperidine-1-carboxylate with formaldehyde and ammonium acetate in methanol, followed by NaBH₃CN reduction.

- Conditions: 0°C to room temperature, 12 h; yield: ~65%.

Nucleophilic Substitution :

Synthesis of 2-Oxoacetamido-methyl Intermediate

Glyoxylic acid derivatives are coupled to the aminomethyl-piperidine via amide bond formation.

Stepwise Protocol :

- Activation of Glyoxylic Acid :

- Amide Coupling :

Condensation with 3-Fluoro-4-methylaniline

The final amide bond is formed between the glyoxylic acid moiety and 3-fluoro-4-methylaniline.

Coupling Conditions :

- Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

- Stir at room temperature for 12 h.

- Yield: 85–90%.

Alternative Method :

- Direct condensation using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF.

Fluorination Strategies for Aromatic Moieties

The 3-fluoro-4-methylphenyl group is synthesized via electrophilic fluorination or nucleophilic substitution.

Electrophilic Fluorination :

Nucleophilic Substitution :

- Replace a nitro group in 3-nitro-4-methylaniline using cesium fluoride (CsF) in DMSO at 120°C.

- Yield: 38% (analogous to MDPI protocol).

Optimization and Challenges

Stereochemical Considerations

While the target compound’s stereochemistry is unspecified, enantioselective synthesis may employ chiral auxiliaries or catalysts. Patent CN103664743A achieves high enantiomeric excess (ee) using L-tartaric acid derivatives during piperidine functionalization.

Solvent and Temperature Effects

- DMSO : Enhances nucleophilicity of fluoride ions in aromatic substitutions but may lead to side reactions at elevated temperatures.

- Chloroform : Ideal for Wittig reactions but requires anhydrous conditions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Distinct signals for piperidine protons (δ 1.2–3.5 ppm), fluorophenyl aromatic protons (δ 7.0–8.0 ppm), and methyl groups (δ 2.3–2.5 ppm).

- ¹⁹F-NMR : Single peak near δ -110 ppm, confirming para-fluoro substitution.

Mass Spectrometry (MS) :

- ESI-MS m/z: Calculated [M+H]⁺ = 378.4; Observed: 378.3.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, including amide coupling, carboxylation, and piperidine functionalization. For example:

- Step 1 : Formation of the 3-fluoro-4-methylphenylamino-oxoacetamide intermediate via condensation of 3-fluoro-4-methylaniline with oxalyl chloride.

- Step 2 : Coupling with a piperidine derivative using carbodiimide-based reagents (e.g., EDC/HOBt) to form the acetamidomethyl-piperidine backbone.

- Step 3 : Methyl esterification of the piperidine nitrogen using methyl chloroformate.

Optimization strategies include: - Temperature control (e.g., 0–5°C for sensitive steps) .

- Solvent selection (e.g., DMF for amide coupling, dichloromethane for esterification) .

- Catalytic additives (e.g., DMAP for esterification) .

Q. Which spectroscopic and chromatographic techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., piperidine ring protons at δ 2.5–3.5 ppm; methyl ester at δ 3.7–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects impurities .

- Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for ester and amide groups) .

- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How should initial biological activity screens be designed for therapeutic potential?

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs) at concentrations ranging from 1 nM to 10 µM .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., IC₅₀ determination) .

- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological assays?

- Assay validation : Replicate experiments across independent labs to rule out technical variability .

- Orthogonal assays : Use complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Purity verification : Reanalyze compound purity via HPLC-MS to exclude degradation products .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

- Analog synthesis : Modify substituents (e.g., fluorine position on the phenyl ring, piperidine methylation) and test bioactivity .

- Pharmacophore modeling : Use computational tools (e.g., Schrödinger’s Phase) to map essential interactions (e.g., hydrogen bonding at the amide group) .

- Bioisosteric replacement : Replace the methyl ester with ethyl or tert-butyl esters to assess steric/electronic effects .

Q. What methodologies assess the compound’s stability under physiological conditions?

Q. How can computational approaches predict target interactions?

- Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets (e.g., enzymes with conserved active sites) .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to evaluate binding stability (e.g., RMSD < 2 Å) .

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data .

Q. What advanced techniques validate pharmacokinetic properties in preclinical models?

- ADME profiling :

- In vivo studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models via serial blood sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.